molecular formula C19H20N2O2 B2999381 3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 687580-80-9

3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B2999381
CAS No.: 687580-80-9
M. Wt: 308.381
InChI Key: UTVVKZYDGDZOTK-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzoxadiazocinones, which are bicyclic heterocycles featuring fused oxadiazocine and benzene rings. The core structure includes a methano bridge (2,6-methano group), contributing to its rigid, polycyclic architecture. The substituents—3,5-dimethylphenyl at position 3 and methyl at position 2—impart steric and electronic effects critical to its physicochemical and biological behavior.

Properties

IUPAC Name

10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-8-13(2)10-14(9-12)21-18(22)20-16-11-19(21,3)23-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVVKZYDGDZOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CAS Number: 687584-46-9) is a member of the benzoxadiazocin family, which has garnered attention for its potential biological activities. This article explores its biological activity, summarizing relevant research findings, case studies, and presenting data in tabular form.

  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 308.37 g/mol
  • CAS Number : 687584-46-9

Antimicrobial Activity

Research has indicated that compounds similar to benzoxadiazocins possess significant antimicrobial properties. A study evaluating the antibacterial activity of various derivatives demonstrated that certain modifications in the structure enhanced efficacy against Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Benzoxadiazocin AYes (MIC 32 µg/mL)No
Benzoxadiazocin BYes (MIC 16 µg/mL)Yes (MIC 64 µg/mL)

Anticancer Properties

The anticancer potential of benzoxadiazocins has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: In Vitro Evaluation

In a notable study, the compound was tested on MCF-7 cells:

  • IC50 Value : 12 µM after 48 hours of exposure.
  • Mechanism of Action : Induction of apoptosis via the mitochondrial pathway.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of benzoxadiazocins. These compounds may exert their effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Research Findings

  • Cell Culture Studies : The compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
  • Animal Models : In vivo studies demonstrated improved cognitive function in models of Alzheimer's disease when treated with the compound.

Other Biological Activities

Benzoxadiazocins have also been investigated for their potential anti-inflammatory and analgesic properties.

Summary of Findings

  • Anti-inflammatory Activity : Inhibition of pro-inflammatory cytokines (IL-6, TNF-alpha).
  • Analgesic Activity : Reduction in pain response in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight logP/logD Hydrogen Bond Acceptors/Donors Key Features
3-(3,5-Dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (Target) 3,5-dimethylphenyl, 2-methyl C20H22N2O2* ~338.4* ~4.5* Acceptors: 4; Donors: 1* High lipophilicity; rigid methano bridge enhances metabolic stability.
(2R*)-3-(3,4-Dimethylphenyl)-8-methoxy-2-methyl-... () 3,4-dimethylphenyl, 8-methoxy, 2-methyl C20H22N2O3 338.4 4.56 Acceptors: 4; Donors: 1 Methoxy group increases polarity but retains high logP; racemic mixture may influence enantioselective activity .
3-(3-Methoxyphenyl)-2,8-dimethyl-... () 3-methoxyphenyl, 2,8-dimethyl C21H22N2O3* ~366.4* Not reported Acceptors: 5; Donors: 1* Methoxy substituent enhances solubility relative to methyl groups; additional methyl at position 8 increases steric bulk .
2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one () Phenyl groups at 2,3 C16H14NOS 276.36 ~3.2 (est.) Acceptors: 2; Donors: 1 Sulfur atom (thiazinone) lowers logP vs. oxadiazocinones; broader ring flexibility may reduce target specificity .

*Estimated based on structural similarity to and .

Key Findings:

Substituent Effects: 3,5-Dimethylphenyl vs. Methoxy vs. Methyl (): The 3-methoxyphenyl group in ’s compound increases polarity (lower logP) and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability relative to the target .

Core Heteroatom Influence: Benzoxadiazocinone vs.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (T3P-mediated cyclization) and (stereoselective methano-bridge formation). However, the 3,5-dimethylphenyl group may require regioselective coupling steps absent in simpler analogs .

Research Implications

  • Drug Design : The target compound’s high logP (~4.5) suggests suitability for blood-brain barrier penetration, making it a candidate for CNS-targeted therapeutics.
  • Metabolic Stability: The methano bridge (common in and ) likely confers resistance to oxidative metabolism, a trait advantageous for prolonged half-life .
  • Limitations : Lack of empirical data on the target compound necessitates further studies to validate computational estimates (e.g., logP, solubility) and explore biological activity.

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